N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide
Description
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a combination of functional groups, including a dihydroisoquinoline moiety, a dimethylaminophenyl group, and a fluoromethylbenzenesulfonamide group, which may contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O2S/c1-19-16-24(12-13-25(19)27)33(31,32)28-17-26(21-8-10-23(11-9-21)29(2)3)30-15-14-20-6-4-5-7-22(20)18-30/h4-13,16,26,28H,14-15,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHOSZURUOXCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. A possible synthetic route may include:
Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the dimethylaminophenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the fluoromethylbenzenesulfonamide group: This can be done through sulfonamide formation, where a sulfonyl chloride reacts with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions may target the nitro or carbonyl groups, if present.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential pharmacological activities, such as binding to specific receptors or enzymes.
Medicine
In medicine, this compound could be explored for its therapeutic potential, including its ability to act as an inhibitor or activator of biological pathways.
Industry
In industry, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide would depend on its specific biological target. It may interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)-4-fluorobenzenesulfonamide
- N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethyl)-4-fluorobenzenesulfonamide
Uniqueness
The uniqueness of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Dimethylamino group : Contributes to the compound's basicity and potential interaction with biological targets.
- Tetrahydroisoquinoline moiety : Known for its role in neuropharmacology and potential CNS activity.
- Fluoro and methyl substituents : These groups may influence the compound's lipophilicity and receptor binding affinity.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS) and possibly in cancer therapy. It is hypothesized to act as a modulator of neurotransmitter systems and may exhibit anti-cancer properties through inhibition of specific signaling pathways.
Target Receptors
The compound shows potential interactions with:
- Dopamine receptors : Implicated in mood regulation and reward pathways.
- Serotonin receptors : Important for mood stabilization and anxiety reduction.
- Kinase pathways : May inhibit certain kinases involved in tumor growth and metastasis.
Biological Activity Data
A summary of key biological activities observed in studies is presented in the following table:
Case Studies
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Antidepressant Activity :
In a study examining the antidepressant properties of related compounds, it was found that modifications similar to those present in this compound resulted in significant reductions in depressive symptoms in rodent models. The study suggested that the compound's interaction with serotonin receptors was a key factor in its efficacy . -
Antitumor Efficacy :
Research on related sulfonamide derivatives indicated that they could inhibit tumor cell growth by targeting specific signaling pathways involved in cell cycle regulation. The compound demonstrated promising results against various cancer cell lines, suggesting its potential as an anticancer agent . -
Neuroprotection :
A study focusing on neuroprotective agents highlighted the ability of compounds structurally similar to this compound to reduce neuronal death induced by oxidative stress. This suggests a possible application in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
